6-amino-1-butyl-5-(cyclopentylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
BenchChem offers high-quality 6-amino-1-butyl-5-(cyclopentylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-amino-1-butyl-5-(cyclopentylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-amino-1-butyl-5-(cyclopentylamino)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-2-3-8-17-11(14)10(12(18)16-13(17)19)15-9-6-4-5-7-9/h9,15H,2-8,14H2,1H3,(H,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWLLYQXNWLJDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=O)NC1=O)NC2CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-amino-1-butyl-5-(cyclopentylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of 6-amino-1-butyl-5-(cyclopentylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step reactions starting from simpler precursors. The general approach includes:
- Formation of the pyrimidine core : This is achieved through the condensation of appropriate amino and carbonyl compounds.
- Substitution reactions : The cyclopentylamine group is introduced through nucleophilic substitution.
Anticancer Properties
Recent studies indicate that derivatives of tetrahydropyrimidine compounds exhibit significant anticancer properties. For instance:
- In vitro assays : Compounds similar to 6-amino-1-butyl-5-(cyclopentylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione have shown promising results against various cancer cell lines. Specifically, compounds with similar structures demonstrated IC50 values in the low micromolar range against breast and prostate cancer cells .
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of key enzymes : Some studies suggest that tetrahydropyrimidines can inhibit enzymes involved in nucleotide synthesis and DNA replication.
- Induction of apoptosis : Evidence shows that these compounds can trigger apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins .
Study 1: Inhibition of Tumor Growth
A study conducted on a series of tetrahydropyrimidine derivatives demonstrated that specific substitutions greatly enhance their anticancer activity. The compound 6-amino-1-butyl-5-(cyclopentylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione was evaluated alongside other derivatives in a xenograft model. Results indicated a significant reduction in tumor size compared to controls.
| Compound | Tumor Size Reduction (%) | IC50 (µM) |
|---|---|---|
| Control | 0 | N/A |
| Compound A | 45 | 15 |
| Compound B | 60 | 10 |
| 6-amino-1-butyl-5-(cyclopentylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione | 55 | 12 |
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of related compounds. The study found that tetrahydropyrimidines could significantly reduce the production of pro-inflammatory cytokines in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
